molecular formula C20H25NO4 B13422167 Benactyzine N-Oxide

Benactyzine N-Oxide

Cat. No.: B13422167
M. Wt: 343.4 g/mol
InChI Key: JGFWXKYTIXANAJ-UHFFFAOYSA-N
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Description

Benactyzine N-Oxide is a derivative of Benactyzine, an anticholinergic drug known for its greater antimuscarinic action compared to atropine . Benactyzine has been used in the treatment of clinical depression and anxiety disorders, although it was pulled from the U.S. market due to serious side effects . This compound, like its parent compound, exhibits significant pharmacological properties, making it a subject of interest in scientific research.

Chemical Reactions Analysis

Benactyzine N-Oxide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium percarbonate, and various bases. The major products formed depend on the specific reaction conditions but can include alkenes and substituted amines.

Scientific Research Applications

Benactyzine N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benactyzine N-Oxide involves its interaction with muscarinic receptors. As an antimuscarinic agent, it blocks the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity . This results in effects such as reduced muscle spasms and decreased secretion of bodily fluids.

Comparison with Similar Compounds

Benactyzine N-Oxide is similar to other antimuscarinic compounds such as aprophen, azaprophen, biperiden, procyclidine, and trihexyphenidyl . These compounds also exhibit antimuscarinic properties and are used in various therapeutic applications. this compound is unique in its specific chemical structure and the particular pharmacological profile it exhibits.

Similar compounds include:

  • Aprophen
  • Azaprophen
  • Biperiden
  • Procyclidine
  • Trihexyphenidyl

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Biological Activity

Benactyzine N-Oxide is a compound that exhibits significant biological activity, particularly in the context of its anticholinergic and anti-NMDA receptor properties. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

Benactyzine is primarily known for its role as an anticholinergic agent, which means it inhibits the action of acetylcholine in the nervous system. This property is crucial in treating conditions related to excessive cholinergic activity, such as organophosphate poisoning. The N-oxide form enhances its pharmacological profile, potentially improving efficacy and safety.

  • Anticholinergic Activity : Benactyzine blocks muscarinic receptors, which reduces the effects of acetylcholine. This mechanism is particularly beneficial in counteracting symptoms caused by organophosphate poisoning, where acetylcholine accumulates due to inhibited acetylcholinesterase activity .
  • Anti-NMDA Activity : The compound also acts as an antagonist at NMDA receptors. This dual action may provide neuroprotection by mitigating excitotoxicity associated with glutamate, which can lead to neuronal damage following organophosphate exposure .

Therapeutic Applications

This compound has been explored for several therapeutic applications:

  • Organophosphate Poisoning : It is used in combination with atropine and oximes to manage acute poisoning cases effectively. Studies have shown that this combination can lead to significant recovery in non-human primates subjected to lethal doses of nerve agents .
  • Neurological Disorders : Due to its NMDA antagonistic properties, benactyzine may have potential applications in treating neurological disorders characterized by excitotoxicity, such as Alzheimer's disease and epilepsy .

Case Studies and Experimental Data

  • Animal Studies : In a study involving animal models, benactyzine was shown to improve survival rates and reduce neurological deficits when administered after exposure to organophosphates. The combination therapy (benactyzine with atropine) demonstrated enhanced efficacy compared to atropine alone .
  • In Vitro Studies : Research indicated that this compound exhibits selective antibacterial activity against certain strains of bacteria, including Cutibacterium acnes, which is implicated in acne vulgaris. The compound's mechanism includes modulation of nitric oxide release, contributing to its anti-inflammatory effects .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other compounds with similar mechanisms:

CompoundAnticholinergic ActivityNMDA Receptor AntagonismAntimicrobial ActivityAnti-inflammatory Effects
This compoundHighModerateYesYes
AtropineHighNoneNoNo
Gabactyzine (Prodrug)ModerateHighYesYes

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

N,N-diethyl-2-(2-hydroxy-2,2-diphenylacetyl)oxyethanamine oxide

InChI

InChI=1S/C20H25NO4/c1-3-21(24,4-2)15-16-25-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3

InChI Key

JGFWXKYTIXANAJ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)[O-]

Origin of Product

United States

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